molecular formula C6H7BrN2 B1280106 3-Amino-2-bromo-5-methylpyridine CAS No. 34552-14-2

3-Amino-2-bromo-5-methylpyridine

Cat. No. B1280106
CAS RN: 34552-14-2
M. Wt: 187.04 g/mol
InChI Key: ODOCHVONAOTFEQ-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-5-methylpyridine is a compound that can be associated with various chemical reactions and has potential applications in different fields such as medicinal chemistry and materials science. Although the provided papers do not directly discuss 3-Amino-2-bromo-5-methylpyridine, they provide insights into closely related compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves halogenated intermediates, as seen in the electrocatalytic carboxylation of 2-amino-5-bromopyridine to produce 6-aminonicotinic acid . The process avoids the use of volatile and toxic solvents, highlighting a trend towards more environmentally friendly synthetic methods. Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the use of regioselective reactions to introduce substituents at specific positions on the pyridine ring . These methods could potentially be adapted for the synthesis of 3-Amino-2-bromo-5-methylpyridine.

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds such as 2-Amino-3-bromo-5-nitropyridine and 3-and 4-amino-2-bromopyridine have been studied using density functional theory (DFT) methods . These studies provide detailed information on the equilibrium geometry and electronic distribution within the molecules, which are crucial for understanding the reactivity and interaction of 3-Amino-2-bromo-5-methylpyridine with other molecules.

Chemical Reactions Analysis

The reactivity of halogenated pyridines is well-documented, with 2-amino-5-bromopyridine serving as a precursor for various substituted pyridines . The palladium-catalyzed amination of 2-bromo-5-fluoropyridine demonstrates the versatility of halogenated pyridines in cross-coupling reactions, which could be relevant for the functionalization of 3-Amino-2-bromo-5-methylpyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be inferred from quantum mechanical calculations and spectroscopic studies. For instance, the vibrational frequencies, HOMO-LUMO energies, and other electronic properties of 2-Amino-3-bromo-5-nitropyridine provide insights into the stability and reactivity of the molecule . The thermodynamic properties and non-linear optical (NLO) behavior of such compounds are also of interest for material science applications . These properties are likely to be relevant for 3-Amino-2-bromo-5-methylpyridine as well.

Scientific Research Applications

Supramolecular Assembly

  • Scientific Field : Chemistry
  • Summary of Application : 3-Amino-2-bromo-5-methylpyridine (ABMP) was used to construct a supramolecular assembly with 2,4-dihydroxybenzoic acid (DHB) through hydrogen bonding interactions .
  • Methods of Application : The structure of the molecular salt was determined by single-crystal X-ray crystallography. The synthesized salt was further elucidated by optical, Fourier transform infrared, and nuclear magnetic resonance spectroscopic studies .
  • Results or Outcomes : The ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm. The compound is thermally stable up to 210 °C .

Synthesis of Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : 3-Amino-2-bromo-5-methylpyridine can be used to synthesize various derivatives .
  • Methods of Application : The compound can be prepared from 2-amino-3-methylpyridine, via bromination .
  • Results or Outcomes : Some of the derivatives that can be synthesized include 5-bromo-2-chloro-3-methylpyridine .

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 3-Amino-2-bromo-5-methylpyridine can be used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
  • Methods of Application : The compound is synthesized from 2-fluoro-4-methylpyridine. This method avoids the use of palladium as a catalyst and is more diverse and versatile .
  • Results or Outcomes : The synthesized inhibitors have potential therapeutic applications in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

Preparation of Cardiovascular Agents

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 2-Bromo-5-methylpyridine, which can be synthesized from 3-Amino-2-bromo-5-methylpyridine, is used for the preparation of cardiovascular agents .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The synthesized cardiovascular agents could potentially be used in the treatment of various cardiovascular diseases .

Synthesis of 2-Azidopyridine 1-Oxide

  • Scientific Field : Organic Chemistry
  • Summary of Application : 3-Amino-2-bromo-5-methylpyridine can be used to synthesize 2-azidopyridine 1-oxide .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The synthesized 2-azidopyridine 1-oxide could potentially be used in various chemical reactions .

Synthesis of Ethyl-3,6-Dibromo-8-Methylimidazo[1,2-a]pyridine-2-Carboxylate

  • Scientific Field : Organic Chemistry
  • Summary of Application : 3-Amino-2-bromo-5-methylpyridine can be used to synthesize ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The synthesized ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate could potentially be used in various chemical reactions .

Safety And Hazards

3-Amino-2-bromo-5-methylpyridine may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

2-bromo-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOCHVONAOTFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494245
Record name 2-Bromo-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-bromo-5-methylpyridine

CAS RN

34552-14-2
Record name 2-Bromo-5-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34552-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To Fe power (2.18 g, 39.0 mmol), AcOH (10 mL) was added drop wise and heated to 80° C. To it, a solution of 2-bromo-5-methyl-3-nitro-pyridine (1.96 g, 9.07 mmol) in AcOH (10 mL) was added slowly. After 30 min, reaction mixture was allowed to cool to room temperature and diluted with EtOAc (25 mL), filtered through a pad of celite. The filter cake was washed with EtOAc (25 mL) and filterate was concentrated. The residual liquid was slowly treated with saturated aqueous NaHCO3 solution (70 mL), followed by small portions of solid NaHCO3 to neutralize the AcOH, extracted with EtOAc (2×50 mL) and the extracts were dried (anhydrous Na2SO4) and concentrated under reduced pressure to get 2-bromo-5-methyl-pyridin-3-ylamine (1.45 g) as a brown solid in 86.3% yield. ESMS m/z (relative intensity): 187 (M+H)+ (100).
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AD Dunn, A Currie, LE Hayes - Journal für Praktische Chemie, 1989 - Wiley Online Library
The bromination of all ten possible aminopicolines 1–10 was investigated. In general, the major brominated product was that corresponding to electrophilic attack at the sites para or …
Number of citations: 15 onlinelibrary.wiley.com
FL Setliff - Organic Preparations and Procedures International, 1985 - Taylor & Francis
ExPmmmrAL! acTIoN Typical Procedure. Acety1ation.-A stirred solution of 5-amino-2-chloro-3-methylpyridine (In, 0.5 g, 3.35 mmol) in a mixture of conc. hydrochloric acid (1 ml) and …
Number of citations: 2 www.tandfonline.com
PL Setliff - Organic Preparations and Procedures International, 1971 - Taylor & Francis
Our interest in 2, 3-dihalopyridines1 as potential progenitors of 2, 3-dehydropyridines (2, 3-pyridynes) prompted the preparation of 2-chloro-3-fluoro-5-methyl pyridine (X) and 2-bromo-3…
Number of citations: 11 www.tandfonline.com
FL Setliff - Journal of Chemical and Engineering Data, 1986 - ACS Publications
In past years we have prepared various ring-substituted 2-amino-and 3-aminopyridines as synthetic intermediates. Since picrates are one of the better qualitative analytical derivatives …
Number of citations: 3 pubs.acs.org
RS Tewari, A Bajpai, M Pathak - Journal of Chemical and …, 1986 - ACS Publications
The reaction of 2-naphthoyl-4-plcollnlum methyllde with lluoro-substltuted benzylldeneacetophenones gave a variety of fluorinated 2, 4, 6-triarylpyrldlfies. The structural …
Number of citations: 4 pubs.acs.org

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